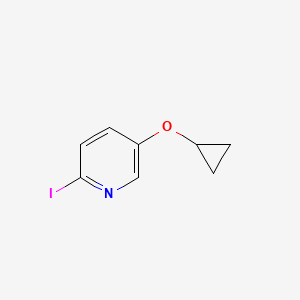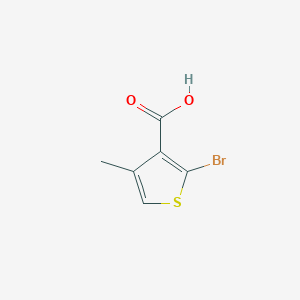
2-Bromo-4-methyl-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methyl-3-thiophenecarboxylic acid is an organobromine compound with the molecular formula C6H5BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3-thiophenecarboxylic acid typically involves the bromination of 4-methyl-3-thiophenecarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like crystallization and recrystallization are often used to obtain the pure product.
化学反応の分析
Types of Reactions
2-Bromo-4-methyl-3-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Catalysts for Coupling Reactions: Palladium-based catalysts, such as palladium acetate.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
科学的研究の応用
2-Bromo-4-methyl-3-thiophenecarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of conjugated polymers for electronic and optoelectronic applications.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-Bromo-4-methyl-3-thiophenecarboxylic acid depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and another aromatic ring .
類似化合物との比較
Similar Compounds
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 4-position.
4-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the methyl group in 2-Bromo-4-methyl-3-thiophenecarboxylic acid makes it unique
特性
分子式 |
C6H5BrO2S |
|---|---|
分子量 |
221.07 g/mol |
IUPAC名 |
2-bromo-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9) |
InChIキー |
UZGAFXRKFGZBRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


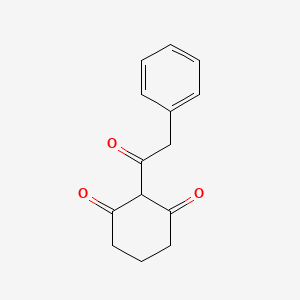
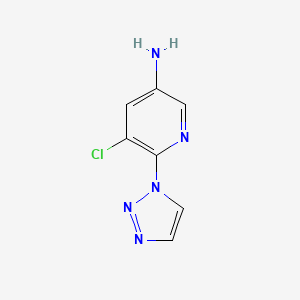
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)

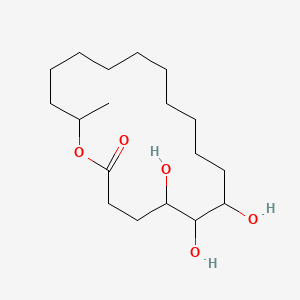

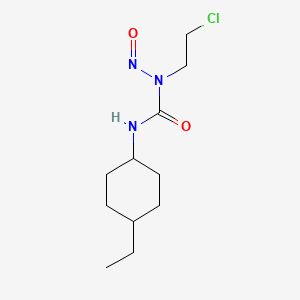
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

